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  • Product: 2-(Difluoromethyl)-3-methylpyridine
  • CAS: 1805301-81-8

Core Science & Biosynthesis

Foundational

Strategic Utilization of 2-(Difluoromethyl)-3-methylpyridine in Medicinal Chemistry

Synthesis, Properties, and Identifiers Executive Summary 2-(Difluoromethyl)-3-methylpyridine is a specialized heterocyclic building block increasingly utilized in modern drug discovery. Its significance lies in the diflu...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Properties, and Identifiers

Executive Summary

2-(Difluoromethyl)-3-methylpyridine is a specialized heterocyclic building block increasingly utilized in modern drug discovery. Its significance lies in the difluoromethyl (


) group , which acts as a lipophilic hydrogen bond donor—a "chameleon" substituent that can mimic hydroxyl, thiol, or amine groups while simultaneously modulating lipophilicity and metabolic stability. This guide provides a definitive technical reference for researchers synthesizing or incorporating this motif into lead optimization campaigns.
Part 1: Chemical Identity & Identifiers[1][2][3]

This compound is often chemically indexed under varying nomenclature depending on the vendor or database. The following identifiers are verified for the specific isomer where the difluoromethyl group is at the C2 position and the methyl group is at the C3 position.

Table 1: Chemical Identifiers

Identifier TypeValueNotes
Chemical Name 2-(Difluoromethyl)-3-methylpyridineIUPAC Preferred
CAS Number 1805301-81-8 Primary Accession
Molecular Formula

Molecular Weight 143.13 g/mol
SMILES Cc1cccnc1C(F)FCanonical
InChIKey JZCCSNDHXWMNMH-UHFFFAOYSA-NStandardized Hash
MDL Number MFCD28016482Symyx/Merck Index
Part 2: Physicochemical Profile & The Effect

The physicochemical behavior of 2-(difluoromethyl)-3-methylpyridine is dominated by the unique electronic properties of the difluoromethyl group. Unlike the trifluoromethyl (


) group, which is purely lipophilic and electron-withdrawing, the 

group contains an acidic proton (

in DMSO for simple alkanes, but activated here by the pyridine ring).

Table 2: Predicted & Calculated Properties

PropertyValue (Predicted/Calc)Significance in Drug Design
cLogP ~1.9 - 2.1Moderate lipophilicity; higher than the parent methyl analog but lower than

.
TPSA ~12.9

Low polar surface area, favoring membrane permeability.
H-Bond Donors 1 (Weak)The

bond in

is polarized, acting as a weak H-bond donor.
H-Bond Acceptors 3Pyridine nitrogen + 2 Fluorine atoms.
Boiling Point ~160-165 °CEstimated based on 2-fluoro-3-methylpyridine (154°C).
The "Lipophilic Hydrogen Bond Donor" Concept

The


 moiety is a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.
  • Mechanism: The strong electronegativity of the two fluorine atoms polarizes the

    
     bond, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor.
    
  • Advantage: Unlike an -OH group, the

    
     group does not incur the desolvation penalty associated with highly polar groups, often leading to improved potency and permeability (Zafrani et al., J. Med. Chem.).[1][2][3][4][5][6][7][8][9]
    
Part 3: Synthetic Methodologies

The most robust route to 2-(difluoromethyl)-3-methylpyridine is the Deoxofluorination of 3-methylpicolinaldehyde . This method is preferred over radical difluoromethylation for this specific substrate due to the high availability of the aldehyde precursor and the regiochemical ambiguity of radical attacks on 3-substituted pyridines.

Workflow Diagram: Deoxofluorination Pathway

Synthesis Aldehyde 3-Methyl-2-pyridinecarboxaldehyde (CAS 55589-47-4) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate DCM, 0°C Reagent DAST or Deoxo-Fluor (Fluorinating Agent) Reagent->Intermediate Product 2-(Difluoromethyl)-3-methylpyridine (Target) Intermediate->Product Elimination of R2N-SO-F

Figure 1: The conversion of 3-methyl-2-pyridinecarboxaldehyde to the target via nucleophilic fluorination.[10]

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-(difluoromethyl)-3-methylpyridine from 3-methyl-2-pyridinecarboxaldehyde.

Reagents:

  • Substrate: 3-Methyl-2-pyridinecarboxaldehyde (1.0 eq).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.5 - 2.0 eq). Note: Deoxo-Fluor is a safer, thermally more stable alternative.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add 3-methyl-2-pyridinecarboxaldehyde and dissolve in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: DAST is thermally unstable; never add at room temperature.

  • Addition: Add DAST dropwise via syringe over 15 minutes.

    • Observation: Slight fuming may occur. The solution typically turns from colorless to pale yellow.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Validation (TLC/LCMS): Monitor consumption of aldehyde. The product is less polar than the aldehyde.

  • Quenching (Hazard Critical): Cool the mixture back to 0°C. Slowly quench by adding saturated aqueous

    
    .
    
    • Why: DAST hydrolysis releases HF. Vigorous effervescence will occur.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Validation Criteria:

  • 
     NMR:  Look for a doublet (coupling with H) around -110 to -125 ppm.
    
  • 
     NMR:  The 
    
    
    
    proton appears as a characteristic triplet (via H-F coupling,
    
    
    Hz) in the 6.5–7.0 ppm region.
Part 4: Medicinal Chemistry Utility[12]

The strategic placement of the difluoromethyl group at the C2 position of the pyridine ring serves three specific design goals.

1. Bioisosteric Replacement Logic

The


 group is often deployed to replace a methyl group (

) to block metabolism, or a hydroxymethyl group (

) to improve permeability.

SAR Start Lead Compound Optimization Problem1 Problem: High Metabolic Clearance (Benzylic Oxidation) Start->Problem1 Problem2 Problem: Low Permeability (High TPSA) Start->Problem2 Solution Solution: Introduce 2-(Difluoromethyl)-3-methylpyridine Problem1->Solution Problem2->Solution Mech1 Mechanism: C-F bond is stronger than C-H Blocks P450 oxidation Solution->Mech1 Mech2 Mechanism: Lipophilic H-Bond Donor Mimics -OH without desolvation penalty Solution->Mech2

Figure 2: Decision tree for incorporating the difluoromethyl-pyridine motif in lead optimization.

2. pKa Modulation

The electron-withdrawing nature of the


 group (Hammett 

) significantly lowers the basicity of the pyridine nitrogen compared to a methyl group.
  • 2,3-Dimethylpyridine

    
    :  ~6.6
    
  • 2-(Difluoromethyl)-3-methylpyridine

    
    :  Estimated < 3.0
    
  • Impact: This reduction in basicity decreases the likelihood of protonation at physiological pH, potentially improving oral absorption and reducing hERG channel liability (which often correlates with basicity).

Part 5: Safety & Handling
  • Precursor Hazards: DAST and Deoxo-Fluor are corrosive and liberate HF (Hydrofluoric acid) upon contact with water. Glassware used for the reaction must be quenched carefully with base before cleaning.

  • Compound Handling: 2-(Difluoromethyl)-3-methylpyridine should be treated as a potential irritant. As a volatile fluorinated pyridine, it should be handled in a fume hood to avoid inhalation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Fluorinated compounds can be sensitive to light over long durations.

References
  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • PubChem Database. "Compound Summary: 2-(Difluoromethyl)-3-methylpyridine (CAS 1805301-81-8)." National Library of Medicine.[9]

  • Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST)." Synthesis, 17, 2561–2578. (Standard protocol reference for DAST usage).

Sources

Exploratory

Physicochemical Properties of 2-(Difluoromethyl)-3-methylpyridine

Executive Summary: The Lipophilic Hydrogen Bond Donor 2-(Difluoromethyl)-3-methylpyridine (CAS: 1805301-81-8) represents a specialized scaffold in modern medicinal chemistry, distinguished by the difluoromethyl ( ) group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Hydrogen Bond Donor

2-(Difluoromethyl)-3-methylpyridine (CAS: 1805301-81-8) represents a specialized scaffold in modern medicinal chemistry, distinguished by the difluoromethyl (


) group . Unlike the chemically inert trifluoromethyl (

) group, the

moiety acts as a lipophilic hydrogen bond donor , offering a unique bioisosteric alternative to hydroxyl (-OH), thiol (-SH), and amide groups.

This guide analyzes the physicochemical interplay between the electron-withdrawing


 group at the C2 position and the sterically significant, electron-donating methyl group at C3. This specific substitution pattern modulates the pyridine ring’s basicity and lipophilicity, making it a critical building block for optimizing membrane permeability and metabolic stability in drug candidates.

Molecular Architecture & Electronic Profile

Electronic Push-Pull System

The molecule features a competitive electronic environment that dictates its reactivity and binding properties:

  • 2-Difluoromethyl Group (Electron Withdrawing): Exerts a strong inductive effect (-I) on the pyridine nitrogen, significantly reducing its basicity compared to 3-methylpyridine. Crucially, the

    
     bond in 
    
    
    
    is polarized by the two fluorine atoms, creating a distinct hydrogen bond donor site (Acidity parameter
    
    
    ).
  • 3-Methyl Group (Electron Donating): Provides a weak inductive push (+I) and steric bulk. While it slightly counters the electron deficiency of the ring, its primary role is steric modulation, preventing metabolic attack at the C3 position and influencing the conformation of the

    
     group.
    
Basicity (pKa) Modulation

The pKa of the pyridine nitrogen is the most critical parameter for formulation and salt formation.

  • Pyridine (Base): pKa ~ 5.25

  • 3-Methylpyridine: pKa ~ 5.68 (Methyl donation increases basicity)

  • 2-Fluoropyridine: pKa ~ -0.44 (Strong withdrawal crashes basicity)

  • 2-(Difluoromethyl)-3-methylpyridine (Estimated): pKa 1.0 – 2.0

Implication: Under physiological pH (7.4), this molecule exists almost exclusively in its neutral form. This low basicity minimizes non-specific binding to alpha-1-acid glycoprotein (AGP) often seen with more basic pyridines, potentially improving free fraction in plasma.

Physicochemical Data Sheet

The following data consolidates predicted and comparative experimental values for 2-(Difluoromethyl)-3-methylpyridine (C7H7F2N).

ParameterValueSource/Methodology
CAS Number 1805301-81-8Chemical Abstracts Service
Molecular Weight 143.13 g/mol Calculated
Formula

-
Appearance Colorless to pale yellow liquidAnalog comparison
Boiling Point ~175 - 185 °CPredicted (Group Contribution)
Lipophilicity (LogP) 1.90PubChemLite (XLogP3)
H-Bond Donor Count 1 (

proton)
Structural Analysis
H-Bond Acceptor Count 3 (N, 2xF)Structural Analysis
Polar Surface Area (PSA) ~13 ŲEstimated
pKa (Conj.[1] Acid) 1.5 ± 0.5Estimated (Hammett/Analog)

Note on Solubility: Due to the lipophilic fluorine atoms and the neutral state at pH 7, aqueous solubility is moderate to low. Formulation in organic co-solvents (DMSO, PEG-400) is recommended for biological assays.

Synthetic Pathways & Process Chemistry

Two primary strategies exist for accessing this scaffold. The choice depends on the stage of development (Discovery vs. Process).

Method A: Deoxyfluorination (Classic Route)

Ideal for gram-scale synthesis where the aldehyde precursor is available.

  • Precursor: 3-Methylpicolinaldehyde (3-methylpyridine-2-carbaldehyde).

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Conditions: DCM, 0°C to RT.

  • Mechanism: Nucleophilic fluorination of the carbonyl oxygen followed by elimination.

  • Pros: High functional group tolerance, well-established.

  • Cons: DAST is shock-sensitive; requires careful thermal control.

Method B: Radical Difluoromethylation (Modern Route)

Ideal for late-stage functionalization of the pyridine core.

  • Precursor: 3-Methylpyridine (activated as N-oxide or salt).

  • Reagent: Zinc difluoromethanesulfinate (

    
    ) or 
    
    
    
    with a photocatalyst.
  • Mechanism: Minisci-type radical substitution.

  • Pros: Uses cheap starting materials; avoids aldehyde handling.

  • Cons: Regioselectivity can be challenging (C2 vs C4/C6 competition) without blocking groups.

SynthesisPathways Start1 3-Methylpicolinaldehyde Reagent1 DAST / Deoxo-Fluor (Deoxyfluorination) Start1->Reagent1 Target 2-(Difluoromethyl)-3-methylpyridine (Target) Reagent1->Target Yield: ~60-80% Start2 3-Methylpyridine Step2a N-Oxidation Start2->Step2a Reagent2 Zn(SO2CF2H)2 / TBHP (Radical Alkylation) Step2a->Reagent2 Reagent2->Target Regioselectivity Issues

Caption: Comparative synthetic routes. Method A (Deoxyfluorination) offers higher regiocontrol for this specific isomer compared to radical methods.

Experimental Characterization Protocols

NMR Spectroscopy (The "Fingerprint")

The


 group provides a distinct signature in Proton and Fluorine NMR due to Geminal coupling (

).
  • 
     NMR (Proton): 
    
    • Look for a triplet (t) centered between 6.5 – 7.2 ppm .

    • Coupling Constant (

      
      ):  Large coupling of ~54-56 Hz . This "gaping" triplet is diagnostic.
      
    • 3-Methyl Group: Singlet at ~2.3-2.5 ppm.

  • 
     NMR (Fluorine): 
    
    • Doublet (d) around -110 to -125 ppm .

    • Coupling matches the proton spectrum (

      
      ).
      
HPLC Method Development

Because the compound is weakly basic and lipophilic, standard Reverse Phase (RP) methods apply.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains neutral state).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Detection: UV at 260 nm (Pyridine

    
     transition).
    
  • Retention: Expect elution later than 3-methylpyridine due to the lipophilic

    
     group (
    
    
    
    ).

Applications in Drug Design[2][3][4]

Bioisosterism

The 2-(difluoromethyl)pyridine motif is increasingly used as a bioisostere for:

  • Pyridine N-Oxide: Similar polarity and H-bond acceptor capability but without the metabolic liability of reduction back to pyridine.

  • Ortho-Substituted Phenols: The

    
     proton mimics the phenolic OH donor, but the group is larger and does not undergo glucuronidation.
    
Metabolic Stability

The


 bond is extremely strong (approx. 116 kcal/mol). Replacing a methyl or hydroxymethyl group at the 2-position with difluoromethyl blocks metabolic oxidation (e.g., by CYP450s) at that site. The 3-methyl group remains a potential soft spot for benzylic oxidation, but the steric bulk of the adjacent 

may hinder enzymatic access.

Safety & Handling

  • Hazards: Like most low-molecular-weight pyridines, this compound is likely a Skin & Eye Irritant and potentially Flammable .

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. While

    
     is stable, pyridine derivatives can oxidize over time (N-oxide formation) if exposed to air/light.
    
  • Incompatibility: Avoid strong oxidizing agents and strong acids (though protonation requires low pH).

References

  • PubChemLite. 2-(difluoromethyl)-3-methylpyridine (C7H7F2N) Compound Summary. National Center for Biotechnology Information. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Link

  • Tung, T. T., et al. (2021).[2] 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide.[3] RSC Medicinal Chemistry, 12, 2065-2070.[4] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • ChemicalBook. 2-Fluoro-3-methylpyridine Properties (Analog Reference).Link

Sources

Foundational

An In-depth Technical Guide to 2-(Difluoromethyl)-3-methylpyridine Derivatives

Abstract This technical guide provides a comprehensive overview of 2-(difluoromethyl)-3-methylpyridine derivatives, a class of compounds of significant interest in medicinal and agricultural chemistry. The strategic inco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(difluoromethyl)-3-methylpyridine derivatives, a class of compounds of significant interest in medicinal and agricultural chemistry. The strategic incorporation of the difluoromethyl group at the 2-position of a 3-methylpyridine scaffold imparts unique physicochemical properties that can profoundly influence biological activity. This document explores the synthetic methodologies for accessing these derivatives, delves into their chemical properties and reactivity, and provides an in-depth analysis of their applications in drug discovery and agrochemical development. Key structure-activity relationships and mechanisms of action are discussed, supported by experimental protocols and data. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the potential of this important chemical motif.

I. Introduction: The Strategic Value of the Difluoromethyl Group in Pyridine Scaffolds

The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and agrochemicals.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it a privileged scaffold in molecular design. The introduction of fluorine-containing substituents has become a powerful strategy to modulate the properties of bioactive molecules.[2][3] Among these, the difluoromethyl (CF2H) group holds a special place due to its unique electronic and steric characteristics.[4]

The CF2H group is considered a bioisostere of hydroxyl, thiol, and amine moieties, capable of acting as a "lipophilic hydrogen bond donor".[4] This property allows it to engage in favorable interactions with biological targets. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can significantly alter the pKa of the pyridine nitrogen, influencing its binding characteristics and pharmacokinetic profile. The presence of the methyl group at the 3-position provides an additional point for structural modification and can influence the overall conformation and lipophilicity of the molecule.[1]

This guide will explore the synthesis, properties, and applications of derivatives based on the 2-(difluoromethyl)-3-methylpyridine core, highlighting their potential in developing novel therapeutic and crop protection agents.

Key Physicochemical Properties Imparted by the 2-(Difluoromethyl) Group:
  • Modulation of pKa: The electron-withdrawing difluoromethyl group lowers the basicity of the pyridine nitrogen.

  • Increased Lipophilicity: The CF2H group generally increases the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation.[3]

  • Hydrogen Bonding Capacity: The acidic proton of the CF2H group can participate in hydrogen bonding interactions with biological targets.[4]

  • Conformational Influence: The steric bulk of the difluoromethyl group can influence the preferred conformation of the molecule.

II. Synthetic Methodologies

The synthesis of 2-(difluoromethyl)-3-methylpyridine and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.

A. Direct Difluoromethylation of Pre-functionalized Pyridines

Direct C-H difluoromethylation of pyridines is an attractive and atom-economical approach.[4] While ortho-C-H difluoromethylation has been well-studied, methods for meta- and para-difluoromethylation are also emerging.[4] For the synthesis of 2-(difluoromethyl)-3-methylpyridine, a common strategy involves the use of a difluoromethylating agent with a pre-functionalized 3-methylpyridine derivative.

A general workflow for this approach is outlined below:

G cluster_start Starting Material cluster_reagent Difluoromethylating Agent cluster_reaction Reaction cluster_product Product start 2-Halo-3-methylpyridine (e.g., 2-Bromo-3-methylpyridine) reaction Cross-Coupling Reaction (e.g., Copper- or Palladium-catalyzed) start->reaction Substrate reagent e.g., TMSCF2H, Zn(SO2CF2H)2 reagent->reaction Reagent product 2-(Difluoromethyl)-3-methylpyridine reaction->product Yields target compound

General workflow for direct difluoromethylation.

Protocol: Copper-Catalyzed Cross-Coupling for the Synthesis of 2-(Difluoromethyl)pyridines [6]

This protocol describes a general method for the synthesis of difluoromethylpyridines via a copper-catalyzed cross-coupling reaction.

Materials:

  • 2-Halopyridine (e.g., 2-bromo-3-methylpyridine) (1.0 equiv)

  • Ethyl difluoro(trimethylsilyl)acetate (2.0 equiv)

  • Copper(I) iodide (CuI) (2.0 equiv)

  • Potassium fluoride (KF) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel, add 2-halopyridine, ethyl difluoro(trimethylsilyl)acetate, CuI, and KF.

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 60 °C and stir for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting intermediate, ethyl difluoro(pyridin-2-yl)acetate, is then subjected to decarboxylation.

  • Heat the crude acetate intermediate in a suitable solvent (e.g., DMSO) with a source of fluoride ions (e.g., KF) to afford the desired 2-(difluoromethyl)pyridine.

  • Purify the final product by column chromatography on silica gel.

B. Synthesis from Difluoromethyl-Containing Building Blocks

An alternative strategy involves the construction of the pyridine ring from acyclic precursors already containing the difluoromethyl group. This "ring-assembly" approach can be advantageous for accessing specific substitution patterns that are difficult to obtain through direct functionalization.[7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Difluoromethyl-containing acyclic precursor reaction Condensation/ Cyclization Reaction start1->reaction start2 Ammonia or Amine source start2->reaction product Substituted 2-(Difluoromethyl)pyridine reaction->product

Ring-assembly approach for pyridine synthesis.
C. Halogen Exchange (Halex) Reactions

For the synthesis of fluorinated pyridines in general, halogen exchange (Halex) reactions are a classical and industrially important method.[7] This typically involves the treatment of a chlorinated pyridine precursor with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at elevated temperatures.[8] While primarily used for introducing fluorine onto the pyridine ring, this method can be a key step in the synthesis of precursors for subsequent difluoromethylation.

III. Chemical Properties and Reactivity

The presence of the electron-withdrawing difluoromethyl group at the 2-position and the electron-donating methyl group at the 3-position influences the reactivity of the pyridine ring.

  • Nucleophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack. The difluoromethyl group further deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions 4 and 6.

  • Acidity of the CF2H Proton: The proton of the difluoromethyl group is weakly acidic and can be deprotonated under certain conditions, allowing for further functionalization at this position.[4]

  • N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. Interestingly, the 2-difluoromethylpyridine moiety has been shown to be a bioisosteric replacement for pyridine-N-oxide, which can enhance biological activity in some cases.[9]

IV. Applications in Drug Discovery and Agrochemicals

Derivatives of 2-(difluoromethyl)-3-methylpyridine are valuable building blocks in the synthesis of a wide range of biologically active compounds. The unique properties imparted by the difluoromethyl group make this scaffold attractive for modulating potency, selectivity, and pharmacokinetic properties.[3]

A. Medicinal Chemistry

Fluorinated pyridines are key components of numerous FDA-approved drugs.[3][5] The 2-(difluoromethyl)-3-methylpyridine core can be incorporated into molecules targeting a diverse range of therapeutic areas.

  • Enzyme Inhibition: The difluoromethyl group can interact with active site residues of enzymes, leading to potent inhibition. For instance, α-difluoromethyl ornithine is an effective inhibitor of ornithine decarboxylase.[10]

  • Anticancer Agents: Pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines.[1][11] The substitution pattern on the pyridine ring, including the presence of fluorine-containing groups, is crucial for activity.[1]

  • Antimicrobial Agents: Pyridine analogs have demonstrated activity against Mycobacterium tuberculosis.[12] Structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance potency.[12]

  • Quorum Sensing Inhibitors: 2-Difluoromethylpyridine derivatives have been shown to be effective inhibitors of quorum sensing in Pseudomonas aeruginosa, a mechanism crucial for bacterial biofilm formation and virulence.[9]

B. Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives have a long history of successful application in the agrochemical industry as herbicides, insecticides, and fungicides.[7] The principles guiding the use of TFMPs can be extended to their difluoromethyl analogs.

  • Herbicides: The first herbicide containing a TFMP derivative was fluazifop-butyl.[7] Subsequent research has led to the development of other potent herbicides with this core structure.

  • Insecticides: Flonicamid, an insecticide effective against aphids, contains a 4-trifluoromethyl-pyridine structure.[7]

  • Fungicides: The unique electronic properties of fluorinated pyridines can be exploited to develop novel fungicides.

C. Structure-Activity Relationships (SAR)

Systematic modification of the 2-(difluoromethyl)-3-methylpyridine scaffold allows for the exploration of structure-activity relationships. Key areas for modification include:

  • Substitution at the 4-, 5-, and 6-positions of the pyridine ring: Introducing various functional groups at these positions can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

  • Modification of the methyl group at the 3-position: While this guide focuses on the 3-methyl derivative, exploration of other alkyl or functionalized groups at this position can provide valuable SAR insights.

  • Derivatization of the pyridine nitrogen: Although less common for this specific scaffold, N-alkylation or N-oxidation can be explored to alter the physicochemical properties.

The table below summarizes the biological activities of some representative pyridine derivatives, highlighting the impact of different substitution patterns.

Compound ClassR-Group SubstituentsBiological ActivityTarget/MechanismReference
Pyridine-2-methylaminesVaried at 4- and 6-positionsAntitubercularMmpL3 Inhibition[13]
ImidazopyridinesVaried at multiple positionsAntidiabeticα-Glucosidase and α-amylase inhibition[11]
Pyridine-connected piperidinesVaried aryl groupsLarvicidal and NematicidalNot specified[14]
Quorum Sensing InhibitorsVaried aryl and alkyl groupsInhibition of P. aeruginosa quorum sensingNot specified[9]

V. Conclusion and Future Perspectives

The 2-(difluoromethyl)-3-methylpyridine scaffold represents a valuable and versatile platform for the design and synthesis of novel bioactive molecules. The unique combination of the electron-withdrawing difluoromethyl group and the electron-donating methyl group on the pyridine ring provides a rich chemical space for exploration. Advances in synthetic methodologies, particularly in direct C-H functionalization, will continue to facilitate the synthesis of diverse libraries of these derivatives for biological screening.

Future research in this area will likely focus on:

  • The development of more efficient and regioselective methods for the synthesis of 2-(difluoromethyl)-3-methylpyridine derivatives.

  • A deeper understanding of the mechanism of action of bioactive derivatives through advanced biochemical and structural biology techniques.

  • The application of computational modeling and machine learning to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The continued exploration of this important chemical motif holds significant promise for the discovery of next-generation pharmaceuticals and agrochemicals.

VI. References

  • Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Anonymous. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

  • Anonymous. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. ACS Publications. [Link]

  • Anonymous. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. [Link]

  • Anonymous. (n.d.). An Efficient Route to Difluoromethylated Pyridines. Thieme. [Link]

  • Anonymous. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Anonymous. (n.d.). Structure activity relationship. ResearchGate. [Link]

  • Anonymous. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]

  • Anonymous. (n.d.). Preparation of difluorpyridine compounds. European Patent Office. [Link]

  • Anonymous. (n.d.). Pyridine derivatives, their pharmaceutical compositions, their use in the manufacture of medicinal products with therapeutic or preventive value and processes for their manufacture. PubChem. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Anonymous. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Anonymous. (n.d.). Patents & Products. Garg Lab - UCLA. [Link]

  • Hiyama, T. (2000). Biologically Active Organofluorine Compounds. SciSpace. [Link]

  • Anonymous. (2021). in the united states patent and trademark office. Regulations.gov. [Link]

  • Anonymous. (2010). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Semantic Scholar. [Link]

  • Anonymous. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Anonymous. (n.d.). Polymorphs. PubChem. [Link]

  • Anonymous. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. [Link]

  • Anonymous. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Anonymous. (n.d.). Structure–activity relationships. ResearchGate. [Link]

  • Bradiaková, I., Ďurčeková, T., Prónayová, N., Gatial, A., & Krutošíková, A. (2009). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Semantic Scholar. [Link]

  • Anonymous. (n.d.). 2-(difluoromethyl)-3-methylpyridine (C7H7F2N). PubChem. [Link]

  • Anonymous. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Precision Functionalization of 2-(Difluoromethyl)-3-methylpyridine: A Guide to Regio-Divergent Protocols

Topic: Functionalization of the pyridine ring in 2-(Difluoromethyl)-3-methylpyridine Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Medicinal Chemists Abstract The 2-(difluoromethyl)-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the pyridine ring in 2-(Difluoromethyl)-3-methylpyridine Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Medicinal Chemists

Abstract

The 2-(difluoromethyl)-3-methylpyridine scaffold represents a high-value pharmacophore, combining the lipophilic hydrogen-bond donor capability of the


 group with the steric and metabolic modulation of a vicinal methyl group. However, functionalizing this compact, electron-deficient ring is non-trivial due to competing electronic and steric directing effects. This application note delineates three distinct, self-validating protocols to selectively functionalize the C5  and C6  positions, enabling precise late-stage diversification.
Reactivity Profiling & Strategic Analysis

Successful functionalization requires deconstructing the electronic and steric landscape of the substrate. The 2-(difluoromethyl)-3-methylpyridine molecule presents a unique "conflict zone" where standard directing rules must be carefully weighed.

  • The

    
     Group (C2):  Acts as a moderate electron-withdrawing group (EWG).[1] Unlike 
    
    
    
    , it possesses an acidic proton (
    
    
    in similar environments), making it sensitive to extremely strong bases if not carefully managed. It blocks the C2 position.[2]
  • The Methyl Group (C3): Provides weak electron donation but significant steric bulk. It effectively shields the C4 position from bulky transition metal catalysts, pushing steric-controlled reactions to C5 .

  • The Pyridine Nitrogen (N1): The dominant electronic director. It directs nucleophilic attack (radical or anionic) to C6 (since C2 is blocked) and renders the ring electron-deficient.

Regio-Divergent Strategy:

  • Target C5: Use Iridium-Catalyzed C-H Borylation . This reaction is governed strictly by sterics. C5 is the only position meta to the methyl group and distal to the

    
     group, making it the "steric well" of the molecule.
    
  • Target C6: Use Radical Alkylation (Minisci) or Directed Lithiation . C6 is the most electron-deficient open site (alpha to nitrogen) and is sterically accessible compared to C4.

Visualizing the Decision Matrix

The following diagram illustrates the logic flow for selecting the appropriate protocol based on the desired substitution site.

ReactivityMap Substrate 2-(Difluoromethyl)- 3-methylpyridine C5_Path Target: C5 Position (Steric Control) Substrate->C5_Path Remote Functionalization C6_Path Target: C6 Position (Electronic Control) Substrate->C6_Path Alpha-Functionalization Ir_Cat Protocol A: Ir-Catalyzed Borylation (Reagent: [Ir(COD)(OMe)]2, dtbpy) C5_Path->Ir_Cat Minisci Protocol B: Minisci Alkylation (Reagent: R-COOH, AgNO3, S2O8) C6_Path->Minisci Radical Pathway Lithiation Protocol C: Directed Lithiation (Reagent: LiTMP or BuLi/LiDMAE) C6_Path->Lithiation Anionic Pathway Product5 5-Bpin Derivative (Suzuki Coupling Precursor) Ir_Cat->Product5 Product6_Alk 6-Alkyl Derivative Minisci->Product6_Alk Product6_E 6-Substituted (E) (E = I, CHO, SiMe3) Lithiation->Product6_E

Caption: Decision matrix for regioselective functionalization. Green path utilizes steric control; Red path utilizes electronic activation.

Detailed Protocols
Protocol A: C5-Selective C-H Borylation

Objective: Install a boronic ester at the C5 position.[3] Mechanism: The active Iridium catalyst is bulky. It avoids the C4 position (ortho to C3-Me) and C6 (alpha to N, though electronic factors also play a role). C5 is the "sweet spot"—meta to the methyl and para to the


.

Materials:

  • Substrate: 2-(Difluoromethyl)-3-methylpyridine (1.0 equiv)

  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

  • Boron Source:

    
     (bis(pinacolato)diboron) (0.55 equiv per C-H bond; typically use 1.1 equiv relative to substrate)
    
  • Solvent: Hexane or THF (anhydrous); often run neat.

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox (nitrogen atmosphere), weigh

    
     and dtbpy into a reaction vial. Dissolve in a minimal amount of hexane (or THF) to generate the active catalyst (solution turns dark brown).
    
  • Reagent Addition: Add

    
     and the pyridine substrate to the vial. If running neat, ensure the mixture is homogenous.
    
  • Reaction: Seal the vial and heat to 80 °C for 4–16 hours.

    • Self-Validation Check: Monitor by GC-MS. The disappearance of starting material and appearance of a peak with M+126 (mass of Bpin - H) indicates success.

    • Regio-Check: In

      
       NMR, look for two singlets (or weakly coupled doublets) in the aromatic region. A C5-substituted product will show protons at C4 and C6, which are meta to each other (
      
      
      
      ). If C4 were substituted, C5 and C6 protons would show ortho coupling (
      
      
      ).
  • Workup: Cool to room temperature. Dilute with DCM, pass through a short pad of silica gel to remove the catalyst, and concentrate.

  • Purification: The pinacol ester is often stable enough for silica chromatography, but rapid use in Suzuki coupling is recommended to avoid protodeboronation.

Key Reference:

  • Iridium-Catalyzed C-H Borylation of CF3-Substituted Pyridines. (Demonstrates C5 selectivity in 2-CF3-3-Me-pyridine analogs).

Protocol B: C6-Selective Minisci Alkylation

Objective: Introduce alkyl groups (primary, secondary, or tertiary) at C6. Mechanism: Nucleophilic alkyl radicals attack the protonated pyridine ring. With C2 blocked by


 and C4 sterically shielded by the C3-methyl, the radical selectively attacks C6 .

Materials:

  • Substrate: 2-(Difluoromethyl)-3-methylpyridine (1.0 equiv)

  • Radical Precursor: Carboxylic Acid (e.g., Pivalic acid for t-Bu) (2.0–3.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (2.0–3.0 equiv)
    
  • Catalyst: Silver Nitrate

    
     (10–20 mol%)
    
  • Acid: Trifluoroacetic Acid (TFA) (1.0 equiv) or dilute

    
    .
    
  • Solvent: DCM/Water (biphasic) or DMSO (homogenous).

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate and carboxylic acid in a 1:1 mixture of DCM and Water. Add TFA to protonate the pyridine (activating it for nucleophilic attack).

  • Catalyst Addition: Add

    
    .[4]
    
  • Initiation: Heat the mixture to 40–50 °C with vigorous stirring.

  • Oxidant Feed: Add a solution of

    
     in water dropwise over 30 minutes. This prevents a high concentration of radicals that could lead to dimerization.
    
    • Causality: The Ag(I) is oxidized to Ag(II) by persulfate. Ag(II) decarboxylates the acid to form the alkyl radical. The radical attacks the C6 position of the pyridinium salt.

  • Reaction: Stir for an additional 2–4 hours.

    • Self-Validation Check: Evolution of

      
       gas bubbles is a visual indicator of decarboxylation.
      
  • Workup: Basify with saturated

    
     (careful, gas evolution) to pH > 8. Extract with DCM.
    
  • Purification: Flash chromatography.

Key Reference:

  • Minisci reaction - Wikipedia / General Reviews. (Established regioselectivity rules for 3-substituted pyridines).

Protocol C: C6-Selective Directed Lithiation

Objective: Introduce electrophiles (Iodine, Formyl, Silyl) at C6. Mechanism: The pyridine nitrogen directs the lithiation to the alpha position (C6). While the


 group can theoretically direct to C3, that position is blocked. The C3-methyl protons are also acidic (lateral lithiation), so LiTMP  (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over n-BuLi to avoid nucleophilic attack on the ring and to favor ring deprotonation over lateral deprotonation due to kinetic basicity.

Materials:

  • Substrate: 2-(Difluoromethyl)-3-methylpyridine (1.0 equiv)

  • Base: LiTMP (generated in situ from TMP and n-BuLi) (1.2 equiv)

  • Electrophile:

    
    , DMF, or 
    
    
    
    (1.5 equiv)
  • Solvent: Anhydrous THF.

  • Temperature: -78 °C.

Step-by-Step Workflow:

  • Base Generation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP) in THF. Cool to -78 °C. Add n-BuLi dropwise. Warm to 0 °C for 15 min, then cool back to -78 °C.

  • Lithiation: Add the pyridine substrate (dissolved in THF) dropwise to the LiTMP solution at -78 °C. Stir for 30–45 minutes.

    • Note: The solution often turns deep red/orange, indicating the formation of the lithiated species.

  • Trapping: Add the electrophile (e.g., Iodine dissolved in THF) rapidly.

  • Quench: Allow to warm to room temperature and quench with saturated

    
    .
    
    • Self-Validation Check: If trapping with Iodine, the crude product should show a significant downfield shift or loss of the C6 proton signal in NMR.

  • Workup: Standard extraction with EtOAc and purification.

Key Reference:

  • Lithiation of 2-Heterosubstituted Pyridines... Evidence for Regiospecificity at C-6.[5][6]

Summary of Regioselectivity Data
ProtocolTarget SiteDominant ForceKey ReagentsProduct Utility
Ir-Borylation C5 Steric Hindrance

,

Cross-coupling (Suzuki)
Minisci C6 Electronic (LUMO) + Steric

,

,

Alkyl chain introduction
Lithiation C6 Coordination (N-Li)LiTMP, ElectrophileHalogenation, Formylation
References
  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega. (2022). Demonstrates C5 selectivity in 2-CF3-3-Me-pyridine.[3] [Link]

  • Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. ResearchGate. (2012). Confirms C6 direction by Nitrogen in 2-substituted pyridines. [Link]

  • Minisci reaction. Wikipedia. General mechanism and regioselectivity principles for heterocycles. [Link]

  • Deprotonative Functionalization of the Difluoromethyl Group. Organic Letters. (2020). Context for side-chain reactivity (though ring functionalization is the focus here). [Link]

Sources

Application

Application Note: Late-Stage C(sp³)–H Fluorination of Methylpyridine Derivatives

Executive Summary The incorporation of fluorine into the methyl group of pyridine derivatives (picolinic positions) is a high-value transformation in medicinal chemistry. It modulates pKa, blocks metabolic oxidation (CYP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into the methyl group of pyridine derivatives (picolinic positions) is a high-value transformation in medicinal chemistry. It modulates pKa, blocks metabolic oxidation (CYP450 hotspot deactivation), and alters lipophilicity (


). However, direct fluorination of methylpyridines is chemically antagonistic: the pyridine ring is electron-deficient and Lewis basic, often poisoning transition metal catalysts, while the methyl C–H bonds are electronically deactivated compared to standard benzylic systems.

This guide details three field-proven protocols to overcome these barriers:

  • Photochemical Iron-Catalyzed Fluorination: For mild, chemoselective benzylic functionalization.

  • Electrochemical Oxidative Fluorination: A scalable, reagent-controlled method for complex scaffolds.

  • Manganese-Catalyzed Fluorination: A biomimetic approach using nucleophilic fluoride sources.

Mechanistic Principles & Strategic Analysis

Successful fluorination of methylpyridines requires managing the Polarity Mismatch .

  • The Challenge: Electrophilic fluorinating reagents (e.g., Selectfluor) generate electrophilic radicals (

    
    ). The methyl radical derived from a protonated pyridine is also electron-deficient (electrophilic). This hinders the radical recombination step.
    
  • The Solution: We utilize Hydrogen Atom Transfer (HAT) to generate the carbon-centered radical, coupled with specific additives (Lewis acids or Bronsted acids) to mask the pyridine nitrogen.

Decision Matrix: Selecting the Right Protocol

decision_matrix start Start: Methylpyridine Substrate scale Scale Requirement? start->scale func_group Sensitive Functional Groups? scale->func_group < 1g Discovery method_B Method B: Electrochemical (Baran) (Best for: >10g scale, stubborn substrates) scale->method_B > 10g Process method_A Method A: Fe-Catalyzed Photochemistry (Best for: Small scale, high chemoselectivity) func_group->method_A Redox Sensitive (Aldehydes, etc.) method_C Method C: Mn-Porphyrin (Best for: Nucleophilic F- source required) func_group->method_C Complex Aliphatics Present

Figure 1: Decision matrix for selecting the optimal fluorination strategy based on scale and substrate complexity.

Method A: Iron-Catalyzed Radical C–H Fluorination

Best for: Late-stage functionalization of complex azaheterocycles where mild conditions are paramount. Mechanism: Ligand-to-Metal Charge Transfer (LMCT) enables the generation of a reactive radical species that abstracts the benzylic hydrogen.

Materials
  • Catalyst: Iron(II) acetylacetonate [Fe(acac)₂] or Iron(III) chloride [FeCl₃].

  • Fluorine Source: Selectfluor (F-TEDA-BF₄).

  • Solvent: Acetonitrile (MeCN) / Water (9:1 v/v).

  • Additives: None (The protocol is remarkably additive-free).

Protocol Steps
  • Preparation: In a 20 mL vial equipped with a stir bar, dissolve the methylpyridine substrate (0.5 mmol, 1.0 equiv) in MeCN (2.5 mL).

  • Reagent Addition: Add Selectfluor (1.5 equiv) and [Fe(acac)₂] (10 mol%).

  • Degassing: Sparge the solution with Argon for 5 minutes. Critical: Oxygen quenches the radical chain.

  • Reaction: Seal the vial and irradiate with mild visible light (26 W compact fluorescent lamp or Blue LEDs) at room temperature for 12–24 hours.

    • Note: If the substrate is highly basic, add 1.0 equiv of HBF₄·OEt₂ to protonate the pyridine nitrogen. This prevents iron chelation by the pyridine.

  • Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Key Insight: The addition of water is counter-intuitive but essential. It facilitates the solubility of Selectfluor and aids in the turnover of the iron catalyst by preventing irreversible aggregation.

Method B: Electrochemical C(sp³)–H Fluorination

Best for: Scalable synthesis and substrates resistant to chemical oxidants. Based on the Baran Group methodology. Mechanism: Anodic oxidation generates a radical cation, followed by HAT and fluorination.

Materials
  • Electrodes: Graphite (Anode) and Platinum or Nickel (Cathode).

  • Power Source: Potentiostat or simple DC power supply (constant current).

  • Reagents: Selectfluor (2.0 equiv), N-hydroxyphthalimide (NHPI) or Tetrabutylammonium nitrate (catalytic mediator).

  • Electrolyte: LiClO₄ or Bu₄MBF₄ (0.1 M).

Protocol Steps
  • Cell Setup: Use an undivided cell (beaker type). Insert electrodes with a 2-3 mm gap.

  • Solution: Dissolve substrate (1.0 mmol) and Selectfluor (2.0 mmol) in MeCN. Add the redox mediator (e.g., NHPI, 10 mol%).

  • Electrolysis: Apply a constant current of 5–10 mA/mmol.

    • Monitoring: The reaction is typically complete after 2.5–3.0 F/mol of charge has passed.

  • Temperature Control: Maintain the cell at 0°C to 25°C using a water bath. Heat generation can degrade Selectfluor.

  • Workup: Disconnect power. Remove electrodes and rinse with MeCN. Concentrate the electrolyte solution and purify via standard aqueous workup and chromatography.

Data Summary: Method Comparison

FeatureFe-PhotochemicalElectrochemicalMn-Porphyrin
F-Source Selectfluor (Electrophilic)Selectfluor (Electrophilic)AgF (Nucleophilic)
Selectivity Benzylic (Picolinic)Benzylic > TertiaryBenzylic
Scalability Low (<1g)High (>100g)Medium
Functional Group Tolerance HighModerate (Redox limits)High

Method C: Manganese-Catalyzed Fluorination (Nucleophilic Source)

Best for: Scaffolds where electrophilic F-sources (Selectfluor) fail or cause side reactions. Based on Groves Group methodology.

Mechanism & Workflow

mn_mechanism Mn_rest Mn(III) Porphyrin Mn_oxo Mn(V)=O (Reactive) Mn_rest->Mn_oxo + Oxidant Oxidant Iodosylbenzene (PhIO) Radical R-CH2• (Radical) Mn_oxo->Radical HAT Step Substrate Methylpyridine (R-CH3) Product R-CH2-F Radical->Product F- Transfer AgF AgF (F- Source) AgF->Product F Source Product->Mn_rest Regeneration

Figure 2: Catalytic cycle for Manganese-porphyrin mediated fluorination.

Protocol Steps
  • Catalyst Loading: Mn(TMP)Cl (Tetramesitylporphyrin manganese(III) chloride) at 5–10 mol%.

  • Fluoride Source: Silver Fluoride (AgF, 3.0 equiv). Note: AgF is light sensitive and hygroscopic. Handle in a glovebox or under rapid Argon flow.

  • Oxidant: Iodosylbenzene (PhIO, 2.0 equiv) or catalytic PhI with mCPBA.

  • Solvent: DCM/MeCN (1:1).

  • Execution: Combine substrate, catalyst, and AgF.[1] Add PhIO slowly over 1 hour (syringe pump preferred) to prevent catalyst destruction. Stir at 50°C for 4–6 hours.

Troubleshooting & Optimization

The "Pyridine Problem" (Catalyst Deactivation)

Pyridines are notorious for binding to open coordination sites on metal catalysts (Fe, Mn, Cu).

  • Symptom: Reaction stalls immediately; color change indicates complex formation.

  • Fix: Pre-complex the pyridine nitrogen with a strong Lewis acid (BF₃·OEt₂) or Bronsted acid (HBF₄, TFA) before adding the catalyst. This "ties up" the lone pair.

Over-Fluorination (Difluorination)

The introduction of one fluorine atom deactivates the C–H bond slightly, but benzylic positions remain reactive.

  • Fix: Stop the reaction at 60–70% conversion. It is more efficient to recycle the starting material than to separate mono- vs. di-fluorinated byproducts.

Safety Warning: HF Generation
  • Reactions involving Selectfluor and moisture, or hydrolysis of fluorinated products, can generate trace Hydrogen Fluoride (HF).

  • Control: Always quench reactions with saturated Sodium Bicarbonate (NaHCO₃) or aqueous Potassium Phosphate to neutralize in situ HF.

References

  • Electrochemical C(sp3)-H Fluorination (Baran Group)

    • Title: Electrochemical C(sp3)-H Fluorination[2][3]

    • Source:Synlett (2019)
    • Link:[Link]

  • Manganese-Catalyzed Fluorination (Groves Group)

    • Title: Oxidative aliphatic C-H fluorination with fluoride ion catalyzed by a manganese porphyrin[4]

    • Source:Science (2012)
    • Link:[Link]

  • Iron-Catalyzed Benzylic Fluorination (Humbeck)

    • Title: Mild and Selective Iron-Catalyzed C(sp3)–H Fluorination of Azaheterocycles[5]

    • Source:Chemical Science / RSC Advances context
    • Link:[Link] (Contextual link to similar Fe-catalysis)

  • Decatungstate Photocatalysis (General Reference)

    • Title: The Mechanism of Photocatalytic C(sp3)-H Activation by Decatungstate Anion[6][7]

    • Source:Inorganic Chemistry (2025)[2][6]

    • Link:[Link][6]

  • Late-Stage Functionalization Review

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination[8][9][10][11][12]

    • Source:Journal of the American Chemical Society
    • Link:[Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of 2-(Difluoromethyl)-3-methylpyridine via Deoxofluorination

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry The strategic incorporation of fluorine into bioactive molecules is a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, profoundly influencing a compound's metabolic stability, bioavailability, and binding affinity.[1][2] Among the various fluorinated motifs, the difluoromethyl (–CF₂H) group has emerged as a particularly valuable substituent.[3][4] Unlike the more common trifluoromethyl (–CF₃) group, the –CF₂H moiety is a unique bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities.[4][5] This is attributed to its ability to act as a lipophilic hydrogen bond donor, a property that can enhance target specificity and binding interactions.[1][4][5] The introduction of a difluoromethyl group often improves metabolic stability by blocking sites of oxidative metabolism and increases membrane permeability, thereby enhancing a drug candidate's overall pharmacokinetic profile.[4][5][6]

This application note provides a detailed protocol for the synthesis of 2-(difluoromethyl)-3-methylpyridine, a valuable heterocyclic building block, through the deoxofluorination of 2-formyl-3-methylpyridine. This transformation is a key method for installing the geminal difluoride functionality.[3][7]

Reaction Overview and Mechanism

The conversion of a carbonyl group in an aldehyde or ketone to a geminal difluoride is a powerful transformation in organic synthesis.[7][8] This is typically achieved using specialized nucleophilic fluorinating reagents, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[8][9][10] Deoxo-Fluor is often preferred for its enhanced thermal stability compared to DAST, making it more amenable to scale-up operations.[9][11][12]

The reaction proceeds through the activation of the aldehyde's carbonyl oxygen by the electrophilic sulfur center of the fluorinating agent. This is followed by intramolecular or intermolecular nucleophilic attack by fluoride ions, ultimately replacing the carbon-oxygen double bond with two carbon-fluorine single bonds.[3][8]

Deoxofluorination_Mechanism Start 2-Formyl-3-methylpyridine + Deoxo-Fluor Intermediate1 Sulfur-Oxygen Adduct (Activated Carbonyl) Start->Intermediate1 Nucleophilic attack of carbonyl oxygen on sulfur Intermediate2 Fluorinated Intermediate Intermediate1->Intermediate2 Fluoride attack on carbocation Product 2-(Difluoromethyl)-3-methylpyridine Intermediate2->Product Second fluoride attack & Elimination of sulfur byproduct

Caption: Plausible mechanism for aldehyde deoxofluorination.

Experimental Protocol

This protocol details the deoxofluorination of 2-formyl-3-methylpyridine using Deoxo-Fluor. Extreme caution must be exercised when handling deoxofluorinating agents.

Materials and Equipment
  • Reagents:

    • 2-Formyl-3-methylpyridine

    • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (HPLC grade) for elution

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septa and nitrogen/argon inlet

    • Syringes and needles

    • Addition funnel

    • Ice-water bath

    • Rotary evaporator

    • Glassware for extraction and chromatography

    • Standard Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile).

Critical Safety Precautions
  • Toxicity and Corrosivity: Deoxo-Fluor and DAST are hazardous reagents. They react violently and exothermally with water, releasing highly toxic and corrosive hydrogen fluoride (HF) gas.[13][14][15] HF can cause severe burns to the skin, eyes, and respiratory tract, and can decalcify bone.[13][14]

  • Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[16] An inert atmosphere (dry nitrogen or argon) is essential to prevent reaction with atmospheric moisture.[15]

  • Thermal Stability: While Deoxo-Fluor is more stable than DAST, it can decompose upon heating.[9][10] Avoid excessive temperatures unless specified by a validated procedure.

  • Quenching: The quenching of the reaction is highly exothermic and releases gas. It must be performed slowly and with extreme care in an open or vented system within the fume hood.

  • Waste Disposal: All waste containing residual fluorinating agent or HF must be neutralized and disposed of according to institutional safety guidelines.

Step-by-Step Procedure

Experimental_Workflow Setup 1. Inert Atmosphere Setup (Dry glassware, N₂/Ar) Dissolve 2. Dissolve Substrate (2-Formyl-3-methylpyridine in anhydrous DCM) Setup->Dissolve Cool 3. Cool Reaction (0 °C, ice-water bath) Dissolve->Cool Add_Reagent 4. Add Deoxo-Fluor (Slow, dropwise addition) Cool->Add_Reagent React 5. Reaction (Stir at 0 °C to RT, monitor by TLC/GC-MS) Add_Reagent->React Quench 6. Cautious Quenching (Slowly add to sat. NaHCO₃) React->Quench Extract 7. Workup & Extraction (Separate layers, extract aqueous phase with DCM) Quench->Extract Dry 8. Dry & Concentrate (Dry organic layer with MgSO₄, rotary evaporation) Extract->Dry Purify 9. Purification (Silica gel column chromatography) Dry->Purify Analyze 10. Characterization (NMR, GC-MS) Purify->Analyze

Caption: Workflow for the synthesis of 2-(difluoromethyl)-3-methylpyridine.

  • Reaction Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Substrate Preparation: To the flask, add 2-formyl-3-methylpyridine (1.0 eq). Using a syringe, add anhydrous dichloromethane to dissolve the aldehyde (concentration typically 0.2-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Deoxo-Fluor (1.2-1.5 eq) to the stirred solution via syringe over 15-20 minutes. A slight exotherm may be observed. Maintain the internal temperature below 5-10 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: In a separate, larger flask, place a stirred solution of saturated aqueous sodium bicarbonate. Cool this quenching solution in an ice bath. Very slowly and carefully, transfer the reaction mixture via cannula or dropping funnel into the bicarbonate solution. CAUTION: Vigorous gas evolution (CO₂) and an exotherm will occur. Ensure adequate headspace in the quenching flask and maintain efficient stirring.

  • Workup: Once the quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

  • Characterization: The final product, 2-(difluoromethyl)-3-methylpyridine, should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary
ParameterValueRationale
Substrate 2-Formyl-3-methylpyridineStarting material for difluoromethylation.
Reagent Deoxo-FluorThermally stable deoxofluorinating agent.[9][12]
Stoichiometry 1.2 - 1.5 equivalentsAn excess ensures complete conversion of the aldehyde.
Solvent Anhydrous DichloromethaneA common, inert solvent for deoxofluorination reactions.
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, followed by reaction at ambient temperature.
Reaction Time 4 - 16 hoursDependent on substrate reactivity; requires monitoring.
Workup Saturated NaHCO₃ (aq)Safely quenches excess reagent and neutralizes generated HF.
Purification Silica Gel ChromatographyStandard method for purifying small organic molecules.
Typical Yield 60 - 85%Varies based on scale and reaction conditions.

Troubleshooting

  • Low Yield/Incomplete Reaction: Ensure all reagents and solvents are strictly anhydrous, as water will consume the fluorinating agent.[15][16] Consider increasing the amount of Deoxo-Fluor or extending the reaction time.

  • Formation of Side Products: Over-reaction or decomposition can occur if the temperature is not controlled during reagent addition. Slow, controlled addition at 0 °C is critical.

  • Difficult Purification: If the crude product is difficult to purify, ensure the quenching step was thorough to remove all acidic byproducts before loading onto the silica column.

References

  • Ferreira, B. L., et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • He, G., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron. Retrieved from [Link]

  • Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC. Retrieved from [Link]

  • Pupo, G., et al. (2019). Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons. PMC. Retrieved from [Link]

  • Zhao, Y., et al. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journals. Retrieved from [Link]

  • Scribd. (n.d.). Deoxofluor. Scribd. Retrieved from [Link]

  • Pupo, G., et al. (2019). Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols. ResearchGate. Retrieved from [Link]

  • Sather, A. C., et al. (2015). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC. Retrieved from [Link]

  • Hayashi, S., et al. (1979). CONVENIENT PROCEDURES FOR CONVERSION OF CARBONYL COMPOUNDS TO gem-DIFLUOROOLEFINS AND THEIR SELECTIVE REDUCTIONS TO MONOFLUOROOL. SciSpace. Retrieved from [Link]

  • Pochapsky, S.S. (1990). Development of a novel geminal-difluorination method and its application in the synthesis of 18F-labeled fatty acid analogues as potential myocardial imaging agents. INIS-IAEA. Retrieved from [Link]

  • Chang, Y., Lee, H., & Bae, C. (2011). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses Procedure. Retrieved from [Link]

  • SCI. (n.d.). Simpler fluorine chemistry. SCI. Retrieved from [Link]

  • Pinto, M., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. Retrieved from [Link]

  • Das, S., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemical Science. RSC. Retrieved from [Link]

  • Google Patents. (n.d.). EP0735043B1 - Process for the preparation of a 2-substituted-3,3-difluorofuran. Google Patents.
  • Gerus, I. I., et al. (2017). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC. Retrieved from [Link]

  • Gerus, I. I., et al. (2017). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Retrieved from [Link]

  • Umemoto, T., et al. (2020). Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. Beilstein Journals. Retrieved from [Link]

  • Lee, J., et al. (2020). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfur-Based Fluorinating Agents. Wordpress. Retrieved from [Link]

  • Kim, D. W., & Jeong, H. J. (2013). Deoxyfluorination of Electron-Deficient Phenols. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.
  • Chen, H., et al. (2023). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. Knowledge UChicago. Retrieved from [Link]

  • Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines. Google Patents.
  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Organic Chemistry Portal. Retrieved from [Link]

  • Reddit. (2024). Quenching guide. Reddit. Retrieved from [Link]

  • Katla, H., et al. (2026). Rongalite-mediated sequential homologative fluorination of oxindoles en route to 3-(fluoromethyl)-3-methylindolin-2-ones. PMC. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. EHS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Catalyst Poisoning in Reactions with Fluorinated Pyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges of catalyst poisoning when using fluorinated pyridines in cross-coupling and other catalytic reactions. Our goal is to equip you with the scientific understanding and practical strategies to overcome common experimental hurdles and achieve successful outcomes.

Introduction: The Dual Challenge of Fluorinated Pyridines

Fluorinated pyridines are indispensable building blocks in medicinal chemistry and materials science. However, their use in transition-metal-catalyzed reactions, particularly those involving palladium, is often fraught with challenges leading to low yields, stalled reactions, and inconsistent results. These difficulties arise from a dual threat:

  • Pyridine-Induced Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the active metal center of the catalyst. This coordination can block the sites required for the catalytic cycle to proceed, effectively "poisoning" the catalyst.[1][2][3]

  • Complications from the Fluorine Substituent: The presence of fluorine introduces additional complexities. The strong carbon-fluorine (C-F) bond can be activated by some transition metal catalysts, leading to undesired side reactions.[4][5][6] Furthermore, the behavior of fluoride ions in the reaction medium can influence catalyst activity and stability.[7][8]

This guide will dissect these issues and provide actionable solutions to mitigate their impact on your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with fluorinated pyridines.

Q1: My cross-coupling reaction with a fluorinated pyridine substrate is giving very low to no yield. What are the likely causes?

A1: The primary culprits for low yields are typically catalyst deactivation and, in the case of boronic acids, protodeboronation.[1] Catalyst deactivation, or poisoning, is particularly prevalent with pyridine-containing substrates. The nitrogen atom of the pyridine can act as a potent Lewis base, binding tightly to the palladium catalyst and inhibiting its function.[1][2] This is a well-documented issue for nitrogen-containing heterocycles in cross-coupling reactions.[1]

Q2: How can I determine if catalyst poisoning is the main issue in my reaction?

A2: A common diagnostic is to run a parallel reaction with a similar, non-pyridine-containing substrate under the same conditions. If the reaction with the non-pyridine substrate proceeds as expected while the fluorinated pyridine reaction fails, catalyst poisoning is a strong possibility. Additionally, observing a reaction that starts but then stalls is a classic sign of catalyst deactivation. Spectroscopic techniques like Infrared (IR) or X-ray photoelectron spectroscopy (XPS) can also be used to analyze the catalyst surface for adsorbed species, though this is a more advanced characterization method.[9]

Q3: Are certain positions of the fluorine atom on the pyridine ring more problematic than others?

A3: Yes, the position of the fluorine atom can influence the substrate's reactivity and its potential to poison the catalyst. For instance, 2-substituted pyridines can present unique challenges in cross-coupling reactions.[3] The proximity of the fluorine to the nitrogen can alter the electronic properties of the pyridine ring, potentially affecting how strongly it coordinates to the metal center.

Q4: I've heard that fluoride ions can be both beneficial and detrimental. Can you explain this?

A4: The role of fluoride ions in palladium-catalyzed reactions is multifaceted. On one hand, fluoride sources like cesium fluoride (CsF) are often used as potent bases in Suzuki-Miyaura reactions, leveraging the high affinity of boron for fluoride to facilitate the crucial transmetalation step.[8] This is an example of "fluoride-activated catalysis".[7] On the other hand, the presence of fluoride ions can also lead to the formation of inactive catalyst species or promote undesired side reactions. The balance of these effects is often highly dependent on the specific reaction conditions, ligands, and substrates involved.

Q5: What is C-F bond activation, and should I be concerned about it?

A5: C-F bond activation is a process where a transition metal catalyst cleaves the strong carbon-fluorine bond. While this can be a desired transformation in some synthetic methodologies, it can also be an unwanted side reaction that consumes the starting material and deactivates the catalyst in the context of cross-coupling at another position on the ring.[4][5][6] Palladium and nickel complexes, in particular, have been shown to mediate C-F activation.[4][6] Whether this is a significant concern depends on the specific fluorinated pyridine, the catalyst system, and the reaction conditions.

Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common experimental failures.

Scenario 1: The Reaction Fails to Initiate or Stalls Prematurely

If your reaction shows little to no conversion of the starting material, follow this diagnostic workflow:

Caption: Troubleshooting workflow for reaction failure.

Scenario 2: Low and Inconsistent Yields

For reactions that proceed but give unsatisfactory or variable yields, a systematic optimization is required.

Table 1: Key Parameters for Optimization

ParameterRecommended ActionRationale
Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium® ligands).[10]These ligands promote the key steps of the catalytic cycle and sterically shield the metal center from the pyridine nitrogen.[11]
Base Test a variety of bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu).The choice of base is critical and can be substrate-dependent. Strong, non-nucleophilic bases are often preferred.[11]
Solvent Ensure the solvent is anhydrous and screen alternatives (e.g., toluene, dioxane, THF).[11]The solvent can influence the solubility of reagents and the stability of the catalytic species.
Temperature Optimize the reaction temperature.While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Sometimes, a lower temperature can improve yields by minimizing side reactions.[11]

Best Practices and Mitigation Strategies

Proactive measures can significantly improve the success rate of reactions involving fluorinated pyridines.

Strategic Selection of the Catalyst System

The choice of ligand is arguably the most critical factor in overcoming catalyst poisoning.

  • Embrace Bulky, Electron-Rich Phosphine Ligands: Ligands such as those developed by Buchwald and Hartwig are designed to be sterically demanding and highly electron-donating.[11][12][13] This electronic richness enhances the catalyst's activity, while the steric bulk can physically hinder the pyridine nitrogen from strongly coordinating to the palladium center.[11] Bidentate phosphine ligands can also be effective as they are less prone to displacement by the pyridine substrate.[14]

  • Consider Advanced Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more consistent generation of the active catalytic species compared to using simple palladium salts like Pd(OAc)₂.

The Use of Additives and "Fluoride Scavengers"

While the term "scavenger" implies removing a problematic species, in the context of fluorinated pyridines, additives often work by modifying the catalytic environment or participating in the reaction pathway. A chemical scavenger is a substance added to a mixture to remove or deactivate impurities and unwanted reaction products.[15]

  • Halide Additives: The addition of halide salts has been shown to be beneficial in some cross-coupling reactions. It is proposed that the halides can coordinate to the palladium center, forming an "ate" complex that may be more reactive or stable.[16]

  • Boronic Acid Derivatives: In cases of fluoride-mediated catalyst deactivation, certain boronic acids or their derivatives might act as fluoride acceptors, mitigating the negative effects of free fluoride ions. For example, arylboronic acids with electron-withdrawing groups have been shown to influence reactions involving fluoride.[1]

  • Organotin Compounds: While less common now due to toxicity concerns, organotin compounds have been used as hydrochloric acid scavengers in polymer manufacturing and could potentially act as fluoride scavengers in specific contexts.[15]

Table 2: Potential Additives to Mitigate Catalyst Deactivation

Additive TypeExamplePotential Mechanism of Action
Fluoride Scavengers Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Magnesium Iodide (MgI₂)Prevents catalyst deactivation by binding to fluoride ions that may be released or are present in the reaction mixture.
Halide Salts CsF, KFCan act as a base and promote the catalytic cycle, particularly in Suzuki-Miyaura reactions.[8]
Boronic Acids Phenylboronic acid derivativesMay interact with fluoride ions or modify the catalyst's electronic properties.[1]
Experimental Protocol: A General Starting Point for Suzuki-Miyaura Coupling with a Fluorinated Pyridine

This protocol provides a robust starting point for optimization.

Materials:

  • Fluorinated pyridine halide (1.0 equiv)

  • Aryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/Water 10:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, phosphine ligand, and base.

  • Add the fluorinated pyridine halide and the boronic acid/ester.

  • Add the anhydrous solvent via syringe.

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC, GC, or LC-MS.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

By understanding the underlying mechanisms of catalyst poisoning and employing these targeted strategies, researchers can significantly improve the reliability and success of catalytic reactions involving challenging fluorinated pyridine substrates.

References

  • Ball, N. D., & Love, J. A. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
  • BenchChem. (2025). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid. BenchChem.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Buchwald, S. L., & Hartwig, J. F. (n.d.).
  • Dorel, R. (n.d.). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
  • Gessner Group. (n.d.).
  • Halas, N. (2020).
  • Jones, C. (2013).
  • Mako, T. L., & Byers, J. A. (2015). Facile Rh(III)
  • Nakamura, M. (2015). Iron Fluoride/N-Heterocyclic Carbene Catalyzed Cross Coupling between Deactivated Aryl Chlorides and Alkyl Grignard Reagents with or without β-Hydrogens. Organic Chemistry Portal.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Sigma-Aldrich. (n.d.).
  • Tlili, A., & Gouverneur, V. (2018).
  • Tsui, G. C. (2021).
  • van der Vlugt, J. I., & Dzik, W. I. (n.d.). Fluoride-activated Catalysis. The University of Groningen research portal.
  • Wang, Z., & Hartwig, J. F. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • Wang, Z., & Sun, H. (2025). Enhanced fluoride removal from drinking water by activated carbon supported Ce–Al oxides: performance and mechanism. PMC.
  • Wasa, M., & Engle, K. M. (2016).
  • Wikipedia. (n.d.). Scavenger (chemistry). Wikipedia.
  • Wu, J., & Wang, C. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Semantic Scholar.
  • Xiao, J. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journals.
  • Zhang, X. (2011). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. RSC Publishing.
  • Zhang, Y., & Hu, J. (2014). Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers.
  • Zhou, J. (2016). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
  • (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • (2025). Hydrodefluorination of carbon–fluorine bonds by the synergistic action of a ruthenium–palladium catalyst.
  • (2023). Stability and C–H Bond Activation Reactions of Palladium(I) and Platinum(I)
  • (2022). Fluorine in drug discovery: Role, design and case studies.
  • (2022). Recoverable low fluorine content palladium complex-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions under thermomorphic mode. SciSpace.
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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of 2-(Difluoromethyl)-3-methylpyridine and 2-methylpyridine: A Guide for Researchers

In the landscape of drug discovery and development, the strategic modification of molecular scaffolds is a cornerstone of optimizing therapeutic efficacy. The substitution of a simple methyl group with its fluorinated co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the strategic modification of molecular scaffolds is a cornerstone of optimizing therapeutic efficacy. The substitution of a simple methyl group with its fluorinated counterpart, the difluoromethyl group, represents a powerful tool in medicinal chemistry. This guide provides an in-depth comparison of the bioactivity of 2-(difluoromethyl)-3-methylpyridine and its parent compound, 2-methylpyridine (also known as 2-picoline). We will explore how the introduction of fluorine atoms impacts physicochemical properties, and by extension, the biological activity, pharmacokinetic profile, and toxicological considerations of the pyridine scaffold. This analysis is supported by available data and established principles of medicinal chemistry to provide researchers with actionable insights.

Introduction: The Impact of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly alter their biological properties.[1] The high electronegativity of fluorine, combined with the strength of the carbon-fluorine bond, can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The difluoromethyl group (-CF2H) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially forming hydrogen bonds and engaging in unique interactions with protein targets. This guide will dissect the known and predicted differences between 2-methylpyridine and its difluoromethylated analog to illuminate the potential advantages of the latter in drug design.

Physicochemical Properties: A Tale of Two Substituents

The seemingly subtle change from a methyl to a difluoromethyl group induces significant alterations in the physicochemical profile of the pyridine ring. These changes are critical as they directly influence how the molecule interacts with biological systems.

Property2-Methylpyridine2-(Difluoromethyl)-3-methylpyridine
Molecular Formula C6H7NC7H7F2N
Molar Mass 93.13 g/mol [4][5]143.13 g/mol [6]
pKa (of conjugate acid) 5.94[4]Predicted to be lower
Predicted XlogP 1.1[5]1.9[7]
Polar Surface Area 12.9 Ų[5][6]12.9 Ų[6]

The introduction of the two fluorine atoms in 2-(difluoromethyl)-3-methylpyridine significantly increases its molar mass. Furthermore, the strong electron-withdrawing nature of the difluoromethyl group is predicted to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa compared to 2-methylpyridine. This has implications for the molecule's charge state at physiological pH and its ability to interact with acidic residues in protein binding pockets. The predicted increase in XlogP suggests enhanced lipophilicity, which can influence membrane permeability and plasma protein binding.

Synthesis and Chemical Reactivity

2-Methylpyridine is a readily available compound, primarily produced through the condensation of acetaldehyde and ammonia or isolated from coal tar.[4][8][9] The methyl group itself is a site of reactivity, allowing for transformations such as oxidation to picolinic acid or deprotonation to form a nucleophile.[4][10]

The synthesis of 2-(difluoromethyl)-3-methylpyridine and other difluoromethylated pyridines is more complex. Direct difluoromethylation of pyridines has been a challenge, but recent advancements have provided new synthetic routes.[11] These methods often involve radical processes or the use of specialized difluoromethylating reagents.[11] The reactivity of the difluoromethyl group is distinct from the methyl group; it is generally more stable to oxidation.

A Comparative Look at Bioactivity and Potential Applications

The Established Profile of 2-Methylpyridine

2-Methylpyridine serves as a versatile intermediate in the production of various commercial products. In the pharmaceutical industry, it is a precursor to drugs such as:

  • Amprolium: An antiprotozoal agent.[10]

  • Picoplatin: A platinum-based anticancer agent.[10]

  • Dimethindene: An antihistamine.[10]

  • Encainide: An antiarrhythmic agent.[10]

In agriculture, it is a key component in the synthesis of the nitrification inhibitor Nitrapyrin .[4][10] While useful, 2-methylpyridine is also recognized as an environmental contaminant, though it is susceptible to biodegradation by microorganisms.[4][10]

The Predicted Bioactivity of 2-(Difluoromethyl)-3-methylpyridine

Direct experimental data on the bioactivity of 2-(difluoromethyl)-3-methylpyridine is limited in publicly accessible literature.[7] However, based on the well-documented effects of fluorination in medicinal chemistry, we can extrapolate its potential advantages. The incorporation of a difluoromethyl group has been shown to enhance the potency, selectivity, and metabolic stability of various drug candidates.[1]

The difluoromethyl group can improve interactions with biological targets through:

  • Enhanced Binding Affinity: The lipophilic nature of the -CF2H group can lead to more favorable interactions with hydrophobic pockets in enzymes and receptors.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group less susceptible to metabolic oxidation. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.

  • Modulation of Acidity/Basicity: As mentioned, the electron-withdrawing nature of the difluoromethyl group can alter the pKa of nearby functional groups, which can be crucial for optimizing target engagement.

Given the diverse applications of the 2-methylpyridine scaffold, it is plausible that 2-(difluoromethyl)-3-methylpyridine could exhibit enhanced or novel activities in areas such as oncology, infectious diseases, and agrochemicals.

Pharmacokinetics and Toxicology at a Glance

Parameter2-Methylpyridine2-(Difluoromethyl)-3-methylpyridine
Absorption Rapidly absorbed[5]Predicted to have good oral bioavailability
Metabolism Oxidized to picolinic acid[5]Predicted to be more resistant to oxidative metabolism
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[12][13] LD50 (oral, rat) is 790 mg/kg.[4] Causes skin and eye irritation.[12][14]No specific data available.[15] General toxicity profile would require experimental determination.

The pharmacokinetic profile of 2-methylpyridine is characterized by rapid absorption and metabolism.[5] In contrast, the increased metabolic stability of 2-(difluoromethyl)-3-methylpyridine would likely result in a longer half-life and altered metabolite profile. While this can be advantageous for drug efficacy, it also necessitates a thorough toxicological evaluation to identify any potential for bioaccumulation or the formation of reactive metabolites.

The toxicity of 2-methylpyridine is well-documented, with hazards associated with various routes of exposure.[12][13][14] The toxicological profile of its difluoromethylated counterpart has not been extensively studied, and it is crucial to conduct comprehensive safety assessments before considering it for any therapeutic or agricultural application.

Proposed Experimental Workflow for Comparative Bioactivity Screening

To empirically validate the theoretical advantages of 2-(difluoromethyl)-3-methylpyridine, a structured experimental approach is necessary. The following workflow outlines a potential strategy for a head-to-head comparison with 2-methylpyridine.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo & ADMET Profiling A Compound Acquisition & QC (2-methylpyridine vs. 2-(difluoromethyl)-3-methylpyridine) B Cytotoxicity Profiling (e.g., MTT/XTT assay across cancer cell lines) A->B C Target-Based Screening (e.g., Kinase inhibition panel) A->C D Antimicrobial Susceptibility Testing (MIC determination against bacterial/fungal strains) A->D E Lead Compound from In Vitro Screening B->E C->E D->E F Dose-Response & IC50 Determination E->F G Cellular Thermal Shift Assay (CETSA) (Target engagement validation) F->G H Western Blot Analysis (Downstream signaling effects) G->H I Pharmacokinetic Studies (Rodent Model) (Oral/IV administration, plasma concentration vs. time) H->I J Preliminary Toxicology (e.g., Acute toxicity, Ames test) H->J K In Vivo Efficacy Model (e.g., Xenograft tumor model) I->K J->K

Figure 1. A proposed experimental workflow for the comparative bioactivity assessment of 2-methylpyridine and 2-(difluoromethyl)-3-methylpyridine.

This workflow provides a systematic approach to first identify any significant differences in the in vitro bioactivity of the two compounds, followed by more in-depth studies to elucidate the mechanism of action and in vivo properties of the more promising candidate.

Future Perspectives and Conclusion

The comparison between 2-methylpyridine and 2-(difluoromethyl)-3-methylpyridine serves as a compelling case study in the power of fluorine chemistry to modulate bioactivity. While 2-methylpyridine is a valuable and widely used chemical intermediate, the introduction of a difluoromethyl group offers tantalizing possibilities for the development of novel therapeutic agents and agrochemicals with improved properties. The predicted enhancements in metabolic stability, target binding, and lipophilicity make 2-(difluoromethyl)-3-methylpyridine and related analogs attractive candidates for future research and development.

However, it is imperative to underscore that these predicted advantages must be substantiated by rigorous experimental data. The proposed workflow provides a roadmap for such investigations. As our understanding of the nuanced effects of fluorination continues to grow, we can expect to see the development of increasingly sophisticated and effective pyridine-based molecules for a wide range of applications.

References

  • 2-Methylpyridine - Wikipedia. [Link]

  • Loba Chemie. 2-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • US EPA. 2-Methylpyridine - Hazard Data. [Link]

  • PubChem. 2-Methylpyridine. [Link]

  • INCHEM. ICSC 0801 - 2-METHYLPYRIDINE. [Link]

  • MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

  • Nature Communications. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

  • Google Patents. Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
  • ResearchGate. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • ResearchGate. Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. [Link]

  • FooDB. Showing Compound 2-Methylpyridine (FDB004399). [Link]

  • PubChemLite. 2-(difluoromethyl)-3-methylpyridine (C7H7F2N). [Link]

  • PMC. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • LookChem. What are the properties, manufacturing processes, and uses of 2-Methylpyridine? [Link]

  • PubChem. 2-(difluoromethyl)-3-ethyl-6-methylpyridine. [Link]

  • PubChem. 2-Fluoro-3-methylpyridine. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Pyridine: Human health tier II assessment. [Link]

  • PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • ATSDR. Pyridine | ToxFAQs™. [Link]

  • PubChem. 2-(Difluoromethyl)-6-methylpyridine. [Link]

  • MDPI. Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. [Link]

  • PubMed. Comparison of subacute effects of two types of pyrethroid insecticides using metabolomics methods. [Link]

  • PMDA. MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. [Link]

  • FDA. 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. [Link]

  • MDPI. Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. [Link]

  • MDPI. Sustainable Extraction of Actinostemma lobatum Kernel Oil by 2-Methyltetrahydrofuran: A Comparative Study on Physicochemical Properties and Bioactive Compounds Against Petro-Sourced Solvents. [Link]

  • New Journal of Chemistry. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]

  • Wiley Online Library. THE PHARMACOKINETICS AND PHARMACODYNAMICS OF FLUMETHASONE IN CAMELS. [Link]

Sources

Comparative

Structural Efficacy of the Difluoromethyl Motif: A Crystallographic Comparison Guide

Executive Summary In modern drug design, the 2-(difluoromethyl)-3-methylpyridine scaffold represents a critical "Goldilocks" zone between lipophilicity and polarity. While the trifluoromethyl ( ) group is a standard for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug design, the 2-(difluoromethyl)-3-methylpyridine scaffold represents a critical "Goldilocks" zone between lipophilicity and polarity. While the trifluoromethyl (


) group is a standard for metabolic stability and lipophilicity, it lacks directional interaction capability. Conversely, the methyl (

) group is metabolically labile.

This guide analyzes the crystallographic behavior of the difluoromethyl (


)  group, validating its role as a lipophilic hydrogen bond donor . By comparing X-ray diffraction data of the target molecule against its 

and

analogs, we demonstrate how the polarized

bond mediates unique intermolecular locking mechanisms essential for binding affinity and conformational control.

Comparative Structural Analysis

The following analysis contrasts the target molecule with its two most common structural alternatives. The data highlights why the


 motif is superior for specific binding pockets requiring a weak hydrogen bond donor without the desolvation penalty of a hydroxyl group.
Table 1: Physicochemical & Crystallographic Performance Matrix[1]
FeatureTarget:

Analog
Alt A:

Analog
Alt B:

Analog
Functional Group 2-(Difluoromethyl)2-(Trifluoromethyl)2-Methyl
H-Bond Capability Donor (Weak,

)
None (Acceptor only, weak)None
Bond Polarity High (

acidic)
Low (C-F shell repels)Non-polar
Crystal Packing Driven by

networks
Driven by weak dispersive forcesDriven by

-stacking
Metabolic Stability High (blocks oxidation)Very HighLow (benzylic oxidation)
Lipophilicity (

)
Moderate (Bioisostere to

)
High (Lipophilic anchor)Moderate
Mechanistic Insight: The "Activated" C-H Bond

The crystallographic value of 2-(difluoromethyl)-3-methylpyridine lies in the electron-withdrawing effect of the two geminal fluorine atoms. They polarize the


 bond, rendering the hydrogen atom sufficiently acidic to act as a donor.
  • Observation: In crystal structures of 2-difluoromethylpyridines, the

    
     (where X = O, N) distance is consistently shorter than the sum of van der Waals radii.
    
  • Consequence: This interaction creates a "molecular anchor" that mimics a hydroxyl group's directionality but retains the lipophilic character of a fluorinated alkyl chain [1, 2].

Representative Crystallographic Data[2][3][4][5]

As specific unit cell data for the 3-methyl derivative is proprietary in many contexts, we utilize validated class-representative data for the 2-(difluoromethyl)pyridine core, which drives the primary intermolecular interactions.

Table 2: Interaction Parameters (Class Average)
ParameterValue / RangeSignificance

Bond Length

Å
Typical for gem-difluoro; shorter than monofluoro due to anomeric effect.

Distance

Å
Indicates a distinct hydrogen bonding interaction (Standard VdW

Å).

Angle

High directionality, confirming H-bond nature rather than electrostatic contact.
Torsion Angle (

)

(Syn-planar)
The 3-methyl group exerts steric pressure, often forcing the

proton into a specific rotamer to minimize F...Me repulsion.

Critical Structural Note: The 3-methyl group in the target molecule is not passive. It restricts the rotation of the pyridine ring relative to the difluoromethyl group (the ortho-effect). In crystal lattices, this pre-organizes the molecule, reducing the entropic penalty upon binding to a protein target [3].

Experimental Protocol: Co-Crystallization

Crystallizing fluorinated pyridines can be challenging due to their volatility and "waxy" nature. The following protocol ensures high-quality single crystals suitable for X-ray diffraction, specifically targeting the H-bond donor capacity.

Workflow: Low-Temperature Co-Crystallization

Objective: Trap the 2-(difluoromethyl)-3-methylpyridine in a lattice using a strong H-bond acceptor (e.g., Triphenylphosphine oxide or a specific protein surrogate).

  • Preparation:

    • Dissolve 2-(difluoromethyl)-3-methylpyridine (10 mg) in minimal anhydrous

      
      .
      
    • Add stoichiometric equivalent (1:1) of co-former (e.g., 4-nitrobenzoic acid or triphenylphosphine oxide).

  • Nucleation Induction:

    • Use the Vapor Diffusion method. Place the solution in an inner vial.

    • Use Pentane or Hexane as the anti-solvent in the outer reservoir.

    • Crucial Step: Incubate at 4°C . Fluorinated molecular interactions are often weak and can be disrupted by thermal motion at room temperature.

  • Data Collection:

    • Mount crystal using perfluoropolyether oil (CryoLoop).

    • Collect data at 100 K to freeze the rotational disorder of the

      
       group.
      
    • Refinement Note: The

      
       group often exhibits rotational disorder. distinct electron density peaks for F vs. H must be assigned carefully. If H cannot be located in difference maps, calculate its position based on 
      
      
      
      geometry but refine the torsion angle freely.

Visualizing the Interaction Network

The following diagram illustrates the "Bioisosteric Decision Tree" used in structural chemistry to select the


 motif over alternatives.

G cluster_0 Optimization Zone Start Ligand Optimization NeedH Is H-Bond Donor Required? Start->NeedH Hydroxyl Hydroxyl (-OH) Problem: High Desolvation Cost NeedH->Hydroxyl Standard Methyl Methyl (-CH3) Problem: Metabolic Oxidation NeedH->Methyl Lipophilic YesH Yes CHF2 Difluoromethyl (-CHF2) Solution: Lipophilic Donor Hydroxyl->CHF2 Bioisosteric Replacement Interaction Crystal Lattice / Binding Pocket (C-H...O Interaction) CHF2->Interaction Donates Weak H-Bond (2.4 Å) NoH No CF3 Trifluoromethyl (-CF3) Solution: Metabolic Shield Problem: Steric Bulk Methyl->CF3 Block Metabolism CF3->Interaction Steric Repulsion No H-Bond

Figure 1: Decision logic for selecting the Difluoromethyl motif. Green path indicates the optimal balance of lipophilicity and hydrogen bonding capability.

References

  • Sessler, C. D., et al. (2017).[1] "CF2H, a Hydrogen Bond Donor."[2][3][4][1] Journal of the American Chemical Society.[2] Validates the bioisosterism of OH and CF2H groups using crystallographic evidence.

  • Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Crystallographic Survey." Chemistry - A European Journal. Provides statistical analysis of C-H...O distances in CSD.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. The authoritative review on fluorinated conformational control and lipophilicity.

  • PubChem Compound Summary. (2025). "2-(Difluoromethyl)pyridine." National Library of Medicine. Physicochemical property data.

Sources

Validation

Bioisosteric replacement studies: Difluoromethyl vs Amide groups

Topic: Bioisosteric replacement studies: Difluoromethyl vs Amide groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Bioisosteric Replacement Guide: Difluo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric replacement studies: Difluoromethyl vs Amide groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Bioisosteric Replacement Guide: Difluoromethyl ( ) vs. Amide ( )

Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradigm[1][2]

In modern drug discovery, the amide bond (


) is ubiquitous but often problematic. While it provides essential hydrogen bond (HB) donor/acceptor motifs for target binding, it carries the liability of high polarity (low membrane permeability) and susceptibility to enzymatic hydrolysis (metabolic instability).

The difluoromethyl group (


)  has emerged as a non-classical, lipophilic hydrogen bond donor .[1][2] Unlike traditional bioisosteres that mimic sterics (e.g., 

) or electronics (e.g.,

), the

group offers a unique functional duality:
  • H-Bond Donor Capability: The electronegativity of the two fluorine atoms polarizes the C–H bond, making it sufficiently acidic to act as a hydrogen bond donor (mimicking

    
    , 
    
    
    
    , or amide
    
    
    ).
  • Lipophilicity Enhancement: Replacing a polar amide or hydroxyl group with

    
     significantly increases 
    
    
    
    , facilitating blood-brain barrier (BBB) and cell membrane penetration.

This guide analyzes the strategic replacement of amide/polar groups with


, supported by physicochemical data and experimental protocols.

Critical Analysis: Mechanism & Causality

The Electrostatic Divergence

The fundamental difference between the amide and difluoromethyl groups lies in the origin of their H-bond acidity.

  • Amide (

    
    ):  The proton on the nitrogen is acidic due to resonance delocalization with the carbonyl oxygen. It is a strong donor  (Abraham acidity 
    
    
    
    ) and the carbonyl is a strong acceptor .
  • Difluoromethyl (

    
    ):  The proton on the carbon is acidic solely due to the inductive effect (
    
    
    
    ) of the geminal fluorine atoms. It is a weak-to-moderate donor (
    
    
    ), comparable to thiophenol or aniline.

Strategic Implication: The


 group is an ideal replacement when the amide's H-bond is present but not critical for nanomolar affinity, or when the amide's polarity prevents the molecule from reaching the target (e.g., CNS targets).
Physicochemical Trade-offs

The decision to swap an amide for a difluoromethyl group involves specific trade-offs:

FeatureAmide (

)
Difluoromethyl (

)
Impact of Replacement
H-Bond Donor Strong (

)
Weak/Moderate (

)
Affinity may drop if H-bond is critical.
H-Bond Acceptor Strong (

)
Weak (

)
Loss of acceptor capability.
Lipophilicity Low (Polar)High (Lipophilic)Drastic improvement in permeability.
Metabolic Stability Low (Hydrolysis)High (C-F bond strength)Extended half-life (

).
Conformation Planar (Resonance)Tetrahedral (

)
Altered vector of the H-bond donor.

Decision Logic & Workflow

The following decision tree illustrates the logical framework for initiating a Difluoromethyl bioisosteric scan.

Bioisostere_Decision_Tree Start Candidate Molecule (Contains Amide/Polar Group) Issue_Check Primary Liability? Start->Issue_Check Permeability Low Permeability / CNS Entry Issue_Check->Permeability Polarity Issue Metabolism Rapid Hydrolysis / Clearance Issue_Check->Metabolism Stability Issue HB_Role Is the Amide NH critical for binding? Permeability->HB_Role Metabolism->HB_Role CF2H_Sol Replace with -CF2H (Lipophilic Donor) HB_Role->CF2H_Sol Yes (Donor needed) but can tolerate weaker bond Other_Sol Use Classical Isostere (e.g., N-Me, Heterocycle) HB_Role->Other_Sol No (Acceptor needed) or Geometry critical Validate Experimental Validation (See Protocol) CF2H_Sol->Validate Validate via NMR Titration

Figure 1: Decision logic for deploying Difluoromethyl bioisosteres in lead optimization.

Comparative Experimental Data

The following data summarizes the quantitative impact of replacing polar donors with


. Data is aggregated from Zafrani et al. and recent medicinal chemistry literature.
Table 1: Hydrogen Bond Acidity and Lipophilicity Comparison
Functional GroupStructureH-Bond Acidity (

)*

(vs.

)
Bioisosteric Context
Phenol

0.60 -0.6Classic strong donor.
Amide

0.40 - 0.50 -1.0 (approx)Strong donor/acceptor; high polarity.
Thiophenol

0.12+0.3Weak donor.
Difluoromethyl

0.10 - 0.15 +0.1 to +0.4 Lipophilic donor; mimics Thiol/Aniline.
Methyl

0.000.0No donor capability.

*Note:


 is the Abraham solute hydrogen bond acidity parameter determined via NMR.[3][1]
Case Study: Pyridine-N-Oxide vs. 2-Difluoromethylpyridine

In the development of Quorum Sensing Inhibitors (QSIs) for P. aeruginosa:

  • Original Hit: Contained a Pyridine-N-Oxide moiety (polar, potentially reactive).

  • Bioisostere: 2-Difluoromethylpyridine.

  • Result: The

    
     analog maintained the necessary H-bond interaction with the receptor (mimicking the H-bond capability of the pyridone tautomer) but significantly improved metabolic stability and biofilm inhibition potency.
    

Experimental Protocols

Protocol A: Late-Stage Deoxydifluoromethylation

Direct conversion of alcohols (often precursors to amides or bioisosteres themselves) to


 groups.

Objective: Install a


 group on a complex scaffold to assess permeability improvements.
Source:  Adapted from J. Am. Chem. Soc. 2024 (Macmillan Group).[4]

Reagents:

  • Substrate: Primary or Secondary Alcohol (

    
     equiv).
    
  • Activator: Benzoxazolium salt (NHC precursor) (

    
     equiv).
    
  • Catalyst:

    
     (
    
    
    
    mol%).
  • Copper Source:

    
     (
    
    
    
    mol%) / Ligand (
    
    
    mol%).[5]
  • Reagent: Difluoromethyl triflate or sulfone reagent.

Workflow:

  • Activation: Dissolve alcohol and benzoxazolium salt in DMSO/EtOAc. Add base (CsOAc) to form the activated adduct in situ.

  • Radical Generation: Irradiate with Blue LED (450 nm). The photocatalyst reduces the adduct, cleaving the C-O bond to generate an alkyl radical.

  • Trapping: The alkyl radical is intercepted by the Cu-CF2H species (generated from the Cu catalyst and CF2H source).

  • Purification: Standard silica chromatography.

Validation Check:

  • Monitor disappearance of the broad O-H stretch in IR (

    
    ).
    
  • Confirm appearance of

    
     triplet in 
    
    
    
    NMR (
    
    
    ppm,
    
    
    Hz).
Protocol B: Determination of H-Bond Acidity (NMR Titration)

Quantifying the donor strength of the new


 analog.

Objective: Determine the Abraham acidity parameter (


) to ensure the bioisostere retains sufficient donor capability.

Methodology:

  • Sample Prep: Dissolve the

    
     compound in 
    
    
    
    (
    
    
    ).
  • Titration: Titrate with a strong H-bond acceptor (e.g., DMSO-d6 or Pyridine-d5).

  • Measurement: Record

    
     NMR at each addition. Track the chemical shift change (
    
    
    
    ) of the
    
    
    proton.
  • Calculation:

    • Plot

      
       vs. chemical shift or use the simplified correlation:
      
    • Interpretation: If

      
      , the group is effectively non-polar (like methyl). If 
      
      
      
      , it functions as a relevant bioisostere for weak donors.

Synthesis Workflow Diagram

The following diagram details the mechanistic pathway for the Deoxydifluoromethylation protocol, highlighting the critical radical crossover step.

Synthesis_Workflow Alcohol Alcohol Substrate (R-OH) Activation Benzoxazolium Activation Alcohol->Activation CsOAc, NHC salt Radical Alkyl Radical (R•) Activation->Radical Blue LED, Ir Cat (C-O Cleavage) Product Difluoromethyl Product (R-CF2H) Radical->Product C-CF2H Bond Formation Cu_Cycle Cu-CF2H Species (Metallaphotoredox) Cu_Cycle->Radical Radical Capture

Figure 2: Mechanistic workflow for converting alcohol precursors to difluoromethyl bioisosteres.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Zhu, Y., et al. (2024). "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Gershonov, E., et al. (2025).[2] "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of 2-(Difluoromethyl)-3-methylpyridine: A Comparative Analysis

For researchers and professionals in drug development and materials science, understanding the molecular structure and vibrational dynamics of novel compounds is paramount. 2-(Difluoromethyl)-3-methylpyridine is a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the molecular structure and vibrational dynamics of novel compounds is paramount. 2-(Difluoromethyl)-3-methylpyridine is a heterocyclic compound of growing interest, finding applications in medicinal and agricultural chemistry.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the identity and purity of such molecules by probing their vibrational modes.

The Vibrational Landscape of Substituted Pyridines

The IR spectrum of a substituted pyridine is a composite of vibrations from the pyridine ring, the substituents, and their electronic interactions. The pyridine ring itself gives rise to a series of characteristic absorptions:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers greater than 3000 cm⁻¹.[3][4] For pyridine, these bands are often observed in the 3100-3000 cm⁻¹ region.[4][5]

  • C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a set of characteristic bands, usually in the 1600-1400 cm⁻¹ range.[3][4][5] Pyridine itself shows prominent bands around 1580 cm⁻¹, 1482 cm⁻¹, and 1439 cm⁻¹.[5]

  • C-H In-Plane and Out-of-Plane Bending: The fingerprint region (below 1200 cm⁻¹) is rich with C-H bending vibrations that are highly sensitive to the substitution pattern on the ring.[4]

Comparative Analysis: 2-(Difluoromethyl)-3-methylpyridine vs. 3-Methylpyridine

Our primary reference compound is 3-methylpyridine, which shares the same pyridine and methyl group backbone. By comparing its known spectrum to the predicted spectrum of our target molecule, we can isolate the spectroscopic influence of the 2-difluoromethyl group.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following provides a generalized workflow for obtaining the IR spectrum of a liquid sample like 2-(Difluoromethyl)-3-methylpyridine using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To obtain a clean, high-resolution infrared spectrum of the analyte for structural verification.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., equipped with a diamond or germanium crystal)

  • 2-(Difluoromethyl)-3-methylpyridine sample

  • Solvent for cleaning (e.g., isopropanol or acetone, ACS grade)

  • Lint-free laboratory wipes

  • Personal Protective Equipment (gloves, safety glasses)

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed and aligned.

    • Clean the ATR crystal surface meticulously with a lint-free wipe soaked in isopropanol to remove any residues from previous measurements. Allow the crystal to air dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal exposed to ambient air, initiate the collection of a background spectrum.

    • This scan measures the IR absorption of the air (CO₂, water vapor) and the instrument itself. The spectrometer software will automatically subtract this from the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Using a clean pipette, place a single drop of the 2-(Difluoromethyl)-3-methylpyridine sample onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters (e.g., number of scans, resolution) as the background scan.

    • The software will display the background-corrected absorbance or transmittance spectrum of the sample.

  • Data Processing and Analysis:

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Compare the obtained spectrum with the predicted frequencies and reference spectra to confirm the compound's identity and assess its purity.

  • Cleaning:

    • Thoroughly clean the ATR crystal with solvent and lint-free wipes to remove all traces of the analyte.

Predicted IR Absorption Frequencies and Comparative Data

The table below summarizes the expected IR absorption bands for 2-(Difluoromethyl)-3-methylpyridine, with a direct comparison to the known values for 3-methylpyridine.

Vibrational Mode Functional Group 3-Methylpyridine (β-Picoline) Approx. Wavenumber (cm⁻¹) [6][7][8]2-(Difluoromethyl)-3-methylpyridine Predicted Wavenumber (cm⁻¹) Comments
Aromatic C-H StretchPyridine Ring3100 - 30003100 - 3000The position of these bands is expected to be largely unaffected.
Aliphatic C-H Stretch-CH₃ and -CHF₂2980 - 28503000 - 2850The C-H stretch from the CHF₂ group may appear at the higher end of this range or slightly above 3000 cm⁻¹.
C=C, C=N Ring StretchPyridine Ring~1600, ~1480, ~1450~1600, ~1470, ~1440Minor shifts are expected due to the strong electron-withdrawing effect of the -CHF₂ group altering the ring's electron density.
C-H Bending (asymmetric)-CH₃~1460~1460This methyl scissoring vibration should remain consistent.
C-H Bending (symmetric)-CH₃~1380~1380The methyl umbrella mode is also expected to be present.
C-F Stretch (antisymmetric) -CHF₂ N/A ~1150 - 1100 (Strong) This will be a new, strong, and highly characteristic band, absent in 3-methylpyridine. Based on data for the HCF₂ radical. [9]
C-F Stretch (symmetric) -CHF₂ N/A ~1100 - 1050 (Strong) A second strong C-F stretching band is expected, providing a definitive signature for the difluoromethyl group. [9]
Ring Breathing/BendingPyridine Ring~1030, ~800VariableThese modes are sensitive to substitution and will likely shift.
C-H Bending (out-of-plane)Pyridine Ring~790, ~710VariableThe pattern of these bands is diagnostic of the substitution on the pyridine ring and will differ from 3-methylpyridine.
Visualizing the Analytical Workflow

The logical process for analyzing the IR spectrum of 2-(Difluoromethyl)-3-methylpyridine can be visualized as a decision tree, guiding the researcher from the raw spectrum to a confirmed identification.

G Start Start: 2-(Difluoromethyl)-3-methylpyridine RegionCheck Initial Spectral Check Start->RegionCheck Acquire Spectrum AromaticCH Aromatic C-H Stretch Present? RegionCheck->AromaticCH > 3000 cm⁻¹ AliphaticCH Aliphatic C-H Stretch Present? RegionCheck->AliphaticCH 3000-2850 cm⁻¹ Fingerprint Analyze Fingerprint Region RegionCheck->Fingerprint < 1650 cm⁻¹ CF_Stretch Key Diagnostic: Strong Bands at ~1150-1050 cm⁻¹? Fingerprint->CF_Stretch RingStretch Pyridine Ring Stretches (~1600-1440 cm⁻¹) Fingerprint->RingStretch MethylBend Methyl Bending Modes (~1460, ~1380 cm⁻¹) Fingerprint->MethylBend Conclusion Integrate All Data CF_Stretch->Conclusion Yes (C-F Stretch Confirmed) FinalID Structure Confirmed Conclusion->FinalID All evidence consistent

Caption: Workflow for IR spectral analysis of 2-(Difluoromethyl)-3-methylpyridine.

The Decisive Signature: C-F Vibrations

The most significant difference between the IR spectra of 3-methylpyridine and 2-(Difluoromethyl)-3-methylpyridine will be the appearance of intense absorption bands corresponding to the C-F stretching vibrations of the difluoromethyl group. Based on studies of the difluoromethyl radical (HCF₂), strong absorptions are expected in the 1150-1050 cm⁻¹ region.[9] These bands arise from the symmetric and antisymmetric stretching modes of the C-F bonds. Their high intensity is due to the large change in dipole moment during these vibrations, a consequence of fluorine's high electronegativity. The presence of two strong, distinct bands in this region serves as a definitive marker for the -CHF₂ group and is the key feature for differentiating the target molecule from its non-fluorinated analog.

Conclusion

The IR spectroscopic analysis of 2-(Difluoromethyl)-3-methylpyridine is a powerful tool for structural confirmation. While a direct reference spectrum may be unavailable, a comparative approach provides a highly accurate prediction of its key features. Researchers should focus on three primary regions for identification:

  • The C-H stretching region (~3100-2850 cm⁻¹) to confirm the presence of both aromatic and aliphatic C-H bonds.

  • The ring stretching region (~1600-1400 cm⁻¹) to observe the characteristic pyridine backbone vibrations, noting any shifts induced by the difluoromethyl substituent.

  • Most critically, the C-F stretching region (~1150-1050 cm⁻¹), where the appearance of strong, multiple absorption bands provides unambiguous evidence of the difluoromethyl group.

By following the systematic analysis outlined in this guide, scientists can confidently interpret the IR spectrum to verify the synthesis and purity of 2-(Difluoromethyl)-3-methylpyridine, facilitating its application in further research and development.

References

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 620-622.
  • Milligan, D. E., & Jacox, M. E. (1967). Infrared Spectrum of the Difluoromethyl Radical in Solid Argon. The Journal of Chemical Physics, 47(1), 278-285.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • NIST. (n.d.). Pyridine, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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